molecular formula C20H23NO4 B045816 2-Boc-amino-3,3-diphenyl propionic acid CAS No. 119363-63-2

2-Boc-amino-3,3-diphenyl propionic acid

Cat. No.: B045816
CAS No.: 119363-63-2
M. Wt: 341.4 g/mol
InChI Key: TYJDOLCFYZSNQC-UHFFFAOYSA-N
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Description

2-Boc-amino-3,3-diphenyl propionic acid is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Peptides and Amino Acids

  • A derivative of 2-amino-6-mercaptohexanoic acid suitable for Boc solid-phase synthesis was prepared and used in the synthesis of a 22-residue peptide with a 62-atom cyclic disulfide, demonstrating the utility of Boc-amino acids in peptide synthesis (Adeva et al., 1995).
  • The synthesis of enantiopure (1S,2R)-Ephenamine, a compound with high biological activity, was achieved using N-Boc-protected-1,2-amino alcohols derived from readily available L-amino acids (Jesus Velho & Martins, 2020).

Complexation and Receptor Molecules

  • Diphenyl-3,3′-diboronic acid was synthesized and shown to form complexes with disaccharides, providing insights into the development of new receptor molecules that can recognize sugar molecules (Kondo et al., 1992).

Fluorinated Amino Acids

  • A study focused on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, highlighting its potential as a building block in medicinal chemistry (Van Hende et al., 2009).

Chemical Synthesis Methods

  • New methods were developed for the synthesis of α-amino acid and peptide amides of aromatic amines, utilizing modified Curtius reaction with diphenyl phosphorazidate (Shioiri et al., 1987).
  • Research on 1,2-Diamino-propionic acid as a chelator for the (99m)Tc(CO)(3) core, used in peptide synthesis and labeling, employed a Boc-protected derivative, demonstrating its application in medicinal chemistry (Shen et al., 2013).

Catalysis and Chemical Reactions

  • A ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates using N-Boc ynamides was explored, showing applications in the preparation of biologically active compounds (Ferrini et al., 2015).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 2-Boc-amino-3,3-diphenyl propionic acid .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJDOLCFYZSNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392945
Record name 2-Boc-amino-3,3-diphenyl propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119363-63-2
Record name 2-Boc-amino-3,3-diphenyl propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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